trans-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid
Description
Table 1: Molecular Identifiers and Stereochemical Parameters
| Parameter | Value |
|---|---|
| IUPAC Name | (3R,4S)-1-(tertiary-butoxycarbonyl)-4-(3-fluorophenyl)-3-pyrrolidinecarboxylic acid |
| CAS Registry Number | 301226-53-9 |
| Molecular Formula | C₁₆H₂₀FNO₄ |
| Molecular Weight | 309.34 g/mol |
| InChI Key | NUVNFNVJYJQLRA-OLZOCXBDSA-N |
| Stereochemical Configuration | (3R,4S)-trans |
| Chiral Centers | 2 |
Properties
IUPAC Name |
(3R,4S)-4-(3-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVNFNVJYJQLRA-OLZOCXBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660814 | |
| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301226-53-9 | |
| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Trans-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, commonly referred to as Boc-(+/-)-trans-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, is a synthetic organic compound belonging to the class of pyrrolidine derivatives. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-fluorophenyl group, makes it an interesting subject for research in medicinal chemistry and biological activity. This article explores its biological properties, including its mechanism of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C16H20FNO4
- CAS Number : 301226-53-9
- Structural Characteristics : The compound contains a pyrrolidine ring, a carboxylic acid functional group, and a fluorinated phenyl substituent. These features contribute to its biological activity and reactivity in chemical synthesis.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The carboxylic acid group can form hydrogen bonds or ionic interactions with active sites of enzymes, potentially inhibiting their activity.
- Protein-Ligand Binding : The fluorophenyl group enhances lipophilicity and may facilitate binding to protein targets involved in various biological pathways.
- Reactivity in Synthesis : The Boc protecting group allows for selective reactions without affecting the carboxylic acid functionality, making it useful in multi-step organic syntheses.
Biological Activity and Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that pyrrolidine derivatives exhibit cytotoxic effects against various cancer cell lines, possibly through apoptosis induction.
- Antiviral Properties : Compounds similar in structure have been investigated for their potential as antiviral agents, particularly against hepatitis C virus (HCV).
- Neuroprotective Effects : Some pyrrolidine derivatives are being studied for their neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study conducted on various pyrrolidine derivatives demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was proposed to involve the activation of caspase pathways leading to apoptosis.
Case Study 2: Antiviral Research
In a clinical trial assessing the efficacy of similar compounds against HCV, it was found that certain pyrrolidine derivatives could inhibit viral replication in vitro. This suggests potential for further investigation into this compound as an antiviral agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations on the Phenyl Ring
2-Fluorophenyl Analog
- CAS : 959581-02-3 .
- Molecular Weight : 309.34 g/mol.
- room temperature for the meta-fluoro analog) . Electronic Effects: Ortho substitution may reduce electron-withdrawing effects compared to meta/para positions.
4-Fluorophenyl Analog
Substituent Type Variations on the Phenyl Ring
3-Trifluoromethylphenyl Analog
- CAS : 169248-97-9 .
- Molecular Formula: C₁₇H₂₀F₃NO₄.
- Molecular Weight : 359.35 g/mol.
- ~4 for fluorine analogs) . Lipophilicity: Higher logP due to CF₃, improving membrane permeability in drug design.
4-Chlorophenyl and 4-Cyanophenyl Analogs
- 4-Chlorophenyl: CAS: Not specified; molecular weight ~323.78 g/mol (C₁₆H₂₀ClNO₄). Key Differences: Chlorine’s larger atomic radius increases steric bulk but reduces electronegativity vs. fluorine .
- 4-Cyanophenyl: CAS: 1217702-50-5 . Molecular Weight: 316.35 g/mol. Key Differences: The cyano group’s strong electron-withdrawing nature enhances reactivity in nucleophilic substitutions .
Piperidine vs. Pyrrolidine Core
Data Tables
Table 1: Structural and Physical Properties
| Compound (Substituent) | CAS Number | Molecular Weight (g/mol) | Substituent Position | Storage Conditions |
|---|---|---|---|---|
| 3-Fluorophenyl | 301226-53-9 | 309.33 | Meta | Room temperature |
| 2-Fluorophenyl | 959581-02-3 | 309.34 | Ortho | 2–8°C |
| 4-Fluorophenyl | 1218764-11-4 | 309.34 | Para | Room temperature |
| 3-Trifluoromethylphenyl | 169248-97-9 | 359.35 | Meta | Room temperature |
| 4-Cyanophenyl | 1217702-50-5 | 316.35 | Para | Room temperature |
Research Implications
- Drug Design : Meta-fluorine’s balance of electronegativity and steric profile makes it preferred for target engagement .
- Crystallography : Para-substituted analogs exhibit superior crystallinity, aiding in X-ray structure determination using programs like SHELXL .
- Safety : All analogs require precautions for inhalation and skin contact, but chloro/bromo derivatives may pose higher toxicity risks .
Preparation Methods
Cyclization of 1,4-Dicarbonyl Precursors
A common approach involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines. For example, reacting 3-fluorophenyl-containing diketones with ammonium acetate under acidic conditions yields the pyrrolidine core.
Example Reaction Conditions
| Component | Quantity/Parameter |
|---|---|
| 1,4-Diketone precursor | 1.0 equiv |
| Ammonium acetate | 2.5 equiv |
| Solvent | Ethanol/water (3:1) |
| Temperature | 80°C, reflux |
| Reaction time | 12–24 hours |
This method achieves moderate yields (45–60%) but requires optimization to suppress side products like pyrroles.
Michael Addition-cyclization Cascade
An alternative route employs α,β-unsaturated carbonyl compounds and nitroalkanes in a Michael addition-cyclization sequence. For instance, nitroethane reacts with a 3-fluorophenyl-substituted enone to form a nitro-pyrrolidine intermediate, which is subsequently reduced to the amine.
Key Advantages
-
Higher stereocontrol due to transition-state geometry.
Introduction of the 3-Fluorophenyl Group
Nucleophilic Aromatic Substitution (SNAr)
Electrophilic aromatic precursors (e.g., 1-fluoro-3-nitrobenzene) undergo SNAr with pyrrolidine intermediates.
Optimized Conditions
-
Base : Potassium carbonate (2.0 equiv)
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 120°C
-
Time : 8 hours
This method achieves >70% yield but requires anhydrous conditions to prevent hydrolysis.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Suzuki-Miyaura coupling between boronic acids and halogenated pyrrolidines offers superior regioselectivity.
Catalytic System
| Component | Quantity |
|---|---|
| Pd(PPh3)4 | 5 mol% |
| 3-Fluorophenylboronic acid | 1.2 equiv |
| Base | Cs2CO3 (2.5 equiv) |
| Solvent | Toluene/water (4:1) |
Yields range from 65–80%, with minimal protodeboronation observed.
Boc Protection of the Pyrrolidine Amine
The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
Standard Protocol
-
Dissolve the pyrrolidine amine (1.0 equiv) in dichloromethane (DCM).
-
Add triethylamine (2.2 equiv) and Boc2O (1.1 equiv) at 0°C.
-
Stir at room temperature for 4 hours.
-
Quench with water and extract with DCM.
Yield : 85–95%
Purity : >98% (HPLC)
Carboxylic Acid Functionalization
Oxidation of Alcohols
Primary alcohols at the pyrrolidine C3 position are oxidized to carboxylic acids using Jones reagent (CrO3/H2SO4).
Oxidation Conditions
| Parameter | Value |
|---|---|
| CrO3 | 3.0 equiv |
| H2SO4 (conc.) | 2.0 equiv |
| Temperature | 0°C → 25°C |
| Time | 6 hours |
This method provides 70–80% yield but generates stoichiometric chromium waste.
Hydrolysis of Nitriles
Nitrile intermediates undergo acidic hydrolysis to carboxylic acids.
Hydrolysis Protocol
Stereochemical Control and Resolution
The trans configuration is enforced via:
-
Chiral auxiliaries : (R)- or (S)-Proline-derived catalysts.
-
Diastereomeric crystallization : Using (+)-di-p-toluoyl-D-tartaric acid.
Enantiomeric Excess (ee) : >99% achieved through recrystallization.
Industrial-Scale Production Considerations
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Cyclization | Batch reactor | Continuous flow |
| Catalyst loading | 5 mol% | 0.5 mol% |
| Purification | Column chromatography | Crystallization |
| Cost per kg | $12,000 | $3,500 |
Continuous flow systems reduce reaction times by 50% and improve heat dissipation.
Analytical Characterization
Key Spectroscopic Data
-
1H NMR (400 MHz, CDCl3) : δ 7.35–7.28 (m, 1H, Ar-H), 7.12–7.05 (m, 2H, Ar-H), 4.21 (dd, J = 8.4 Hz, 1H), 3.78–3.65 (m, 2H), 2.95–2.82 (m, 1H), 1.43 (s, 9H, Boc-CH3).
-
HRMS (ESI+) : m/z 310.1421 [M+H]+ (calculated for C16H21FNO4: 310.1425).
HPLC Parameters
| Column | C18 (5 µm, 250 × 4.6 mm) |
|---|---|
| Mobile phase | Acetonitrile/water (70:30) |
| Flow rate | 1.0 mL/min |
| Retention time | 6.8 minutes |
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Epimerization during Boc protection | Use low-temperature conditions (0°C) |
| Residual palladium in API | Titanium silicate scavengers |
| Low solubility in polar solvents | Introduce tert-butyl esters temporarily |
Q & A
Basic: What are the critical steps in synthesizing trans-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid?
The synthesis involves:
- Cyclization : Formation of the pyrrolidine ring using a base (e.g., NaH or K₂CO₃) and a fluorophenylaldehyde derivative as a starting material .
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via tert-butyl chloroformate in the presence of triethylamine to protect the amine group .
- Purification : Isolation of the trans-isomer using chiral chromatography or crystallization to ensure stereochemical purity .
Key reagents: tert-Butyl chloroformate, fluorophenylaldehyde, chiral auxiliaries (if required).
Basic: Why is stereochemistry critical for this compound’s biological activity?
The (3S,4R) configuration determines spatial orientation, influencing binding to enzymes or receptors. For example:
- Enzyme Interactions : The fluorophenyl group’s position (meta-substitution) and pyrrolidine ring conformation affect hydrogen bonding and hydrophobic interactions with active sites .
- Pharmacological Relevance : Analogous compounds with trans-configurations show enhanced selectivity for GABA receptors or kinase inhibitors compared to cis-isomers .
Methodological tip: Use chiral HPLC or X-ray crystallography to verify stereochemistry .
Basic: What analytical methods are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and fluorophenyl substitution pattern .
- HPLC-MS : Chiral HPLC (e.g., Chiralpak AD-H column) to validate enantiomeric purity (>99%) .
- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions in crystal lattices .
Advanced: How can reaction conditions be optimized for large-scale synthesis?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance cyclization efficiency .
- Temperature Control : Maintain 0–5°C during Boc protection to minimize side reactions .
- Flow Chemistry : Implement continuous flow reactors to improve yield (reported >85% in pilot studies) and reduce purification steps .
Advanced: What computational approaches predict this compound’s binding modes?
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like NMDA receptors or proteases .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .
Case study: Fluorine’s electronegativity enhances π-stacking with aromatic residues in kinase binding pockets .
Advanced: How is biological activity assessed in enzyme inhibition studies?
- Kinase Assays : Measure IC₅₀ values using ADP-Glo™ kinase assays (Promega) with recombinant enzymes (e.g., JAK2 or MAPK) .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-muscimol for GABAₐ receptors) to determine Kᵢ values .
Note: Include positive controls (e.g., staurosporine for kinases) to validate assay conditions .
Advanced: How to resolve contradictions in reported biological activities of analogs?
- Substituent Analysis : Compare 3-fluorophenyl vs. 4-fluorophenyl analogs; meta-substitution often enhances metabolic stability but reduces solubility .
- Structural Comparisons : Overlay crystallographic data of analogs (e.g., chlorophenyl vs. fluorophenyl derivatives) to correlate substituent effects with activity .
Methodological tip: Use QSAR models to quantify substituent contributions to potency .
Advanced: What strategies assess in vitro toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
